molecular formula C21H20N2O4 B2521511 (E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate CAS No. 380434-21-9

(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate

Cat. No.: B2521511
CAS No.: 380434-21-9
M. Wt: 364.401
InChI Key: NNFUAHLLVIMRAZ-FOWTUZBSSA-N
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Description

(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is an organic compound with a complex structure that includes a cyano group, an isopropoxyphenyl group, and an acrylamido group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis might begin with the esterification of 2-aminobenzoic acid to form methyl 2-aminobenzoate. This intermediate can then undergo a series of reactions, including nitrile formation and amide coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research might explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The cyano group and the acrylamido moiety are likely to play key roles in these interactions, potentially inhibiting or activating specific biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-cyano-3-phenylacrylamido)benzoate: Similar structure but lacks the isopropoxy group.

    Ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is unique due to the presence of the isopropoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not present in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14(2)27-19-11-7-4-8-15(19)12-16(13-22)20(24)23-18-10-6-5-9-17(18)21(25)26-3/h4-12,14H,1-3H3,(H,23,24)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFUAHLLVIMRAZ-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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